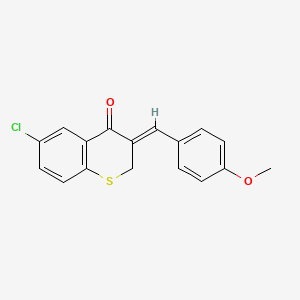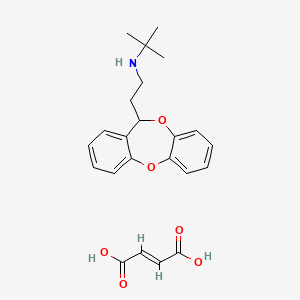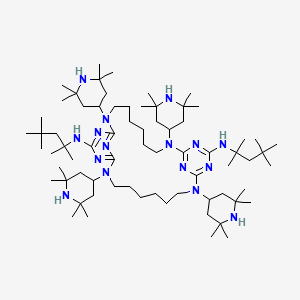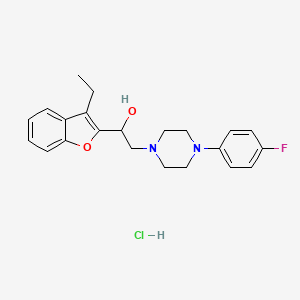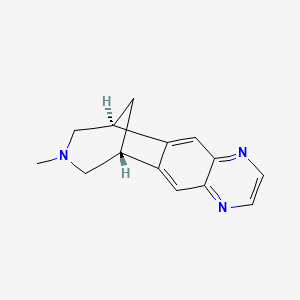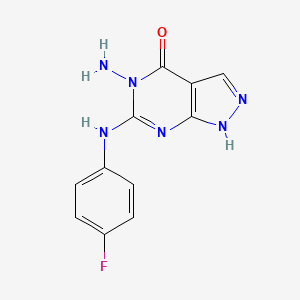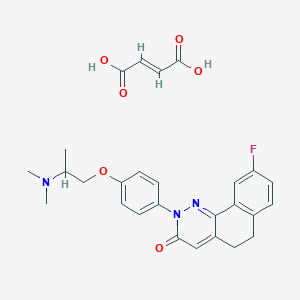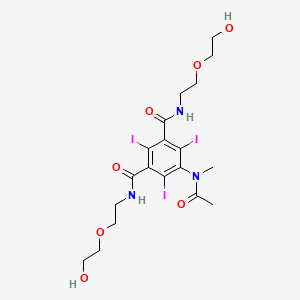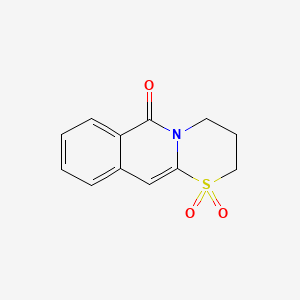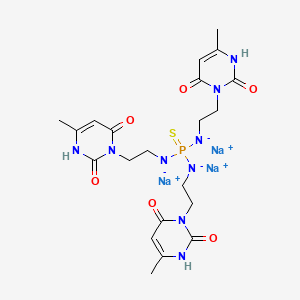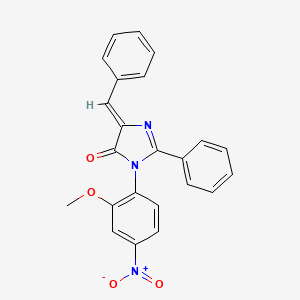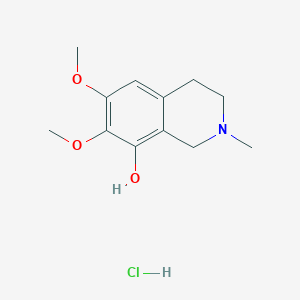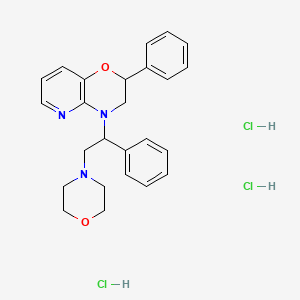
4-(2-(4-Morpholinyl)-1-phenylethyl)-2-phenyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(4-Morpholinyl)-1-phenylethyl)-2-phenyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a morpholine ring, a phenylethyl group, and a pyrido-oxazine core. It is commonly used in various scientific research applications due to its diverse chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Morpholinyl)-1-phenylethyl)-2-phenyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.
Attachment of the Phenylethyl Group: The phenylethyl group is introduced via a Friedel-Crafts alkylation reaction, where benzene is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Construction of the Pyrido-Oxazine Core: The pyrido-oxazine core is formed through a cyclization reaction involving the morpholine derivative and a suitable dicarbonyl compound under acidic conditions.
Final Assembly and Purification: The final compound is obtained by combining the intermediate products and purifying the resulting compound through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, use of continuous flow reactors, and implementation of efficient purification methods to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(4-Morpholinyl)-1-phenylethyl)-2-phenyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), solvent conditions (e.g., polar aprotic solvents).
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
4-(2-(4-Morpholinyl)-1-phenylethyl)-2-phenyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(2-(4-Morpholinyl)-1-phenylethyl)-2-phenyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: The compound can bind to specific receptors on the cell surface, leading to the activation or inhibition of signaling pathways.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic processes and cellular functions.
Gene Expression Modulation: The compound can modulate gene expression by interacting with transcription factors and regulatory proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-(4-Morpholinyl)-1-phenylethyl)-2-phenyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine
- 4-(2-(4-Piperidinyl)-1-phenylethyl)-2-phenyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine
- 4-(2-(4-Pyrrolidinyl)-1-phenylethyl)-2-phenyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine
Uniqueness
4-(2-(4-Morpholinyl)-1-phenylethyl)-2-phenyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl is unique due to its specific structural features, including the presence of a morpholine ring and a pyrido-oxazine core. These structural elements contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
88799-26-2 |
|---|---|
Formule moléculaire |
C25H30Cl3N3O2 |
Poids moléculaire |
510.9 g/mol |
Nom IUPAC |
4-(2-morpholin-4-yl-1-phenylethyl)-2-phenyl-2,3-dihydropyrido[3,2-b][1,4]oxazine;trihydrochloride |
InChI |
InChI=1S/C25H27N3O2.3ClH/c1-3-8-20(9-4-1)22(18-27-14-16-29-17-15-27)28-19-24(21-10-5-2-6-11-21)30-23-12-7-13-26-25(23)28;;;/h1-13,22,24H,14-19H2;3*1H |
Clé InChI |
NMIJBWOIFJUOER-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC(C2=CC=CC=C2)N3CC(OC4=C3N=CC=C4)C5=CC=CC=C5.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


